Home > Products > Screening Compounds P93275 > 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide -

4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

Catalog Number: EVT-4523272
CAS Number:
Molecular Formula: C16H15ClN2O2
Molecular Weight: 302.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Substituted benzamides: These compounds are often explored in medicinal chemistry due to their diverse pharmacological activities [, , , , , , , , , , ].
  • Presence of chlorine and methyl substituents: These modifications can impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, influencing its pharmacological properties [, , , , , , , , , , , , , , , ].

4-Methoxy-N-[2-oxo-2-(phenylamino)ethyl]-N-phenyl-benzamide

Compound Description: This compound is a benzamide derivative with a methoxy group at the para position of the benzoyl ring, a phenylamino group, and a phenethyl group attached to the amide nitrogen. It is mentioned as an exception to the general formula for GlyT-1 inhibitors in one of the patents. []

4-Chloro-N-[2-[(4-methylphenyl)amino]-2-oxoethyl]-N-phenyl-benzamide

Compound Description: This compound is a close structural analog of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. The only structural difference is the presence of a phenyl group instead of a hydrogen on the amide nitrogen. It is also listed as an exception in the patent for GlyT-1 inhibitors. []

Relevance: The structural similarity to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is significant with the sole difference being the substitution on the amide nitrogen. This minor change leads to its exclusion from the patent's claims, suggesting subtle but critical differences in their biological activity or binding properties towards GlyT-1. []

4-Chloro-N-[2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl]-N-benzamide

Compound Description: This benzamide derivative incorporates a 5-chloro-2-methoxyphenyl group linked to the amide nitrogen via an ethyl chain. It is mentioned as an exclusion within the patent's claims, indicating a structural resemblance to the GlyT-1 inhibitors under consideration. []

Relevance: Similar to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, this compound contains a 4-chlorobenzamide core. The key distinctions lie in the substitutions on the phenyl ring connected to the amide nitrogen (5-chloro-2-methoxyphenyl vs. 4-methylphenyl) and the absence of an additional substituent on the amide nitrogen. Despite these variations, its exclusion from the patent implies a close structural relationship and potential activity at the GlyT-1 target. []

4-Methyl-N-(2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl)-N-benzamide

Compound Description: This compound features a 4-methylbenzamide core with a 2,4,6-trichlorophenyl group attached to the amide nitrogen through an ethyl chain. Its inclusion as an exception in the patent underscores its structural similarity to the GlyT-1 inhibitors under investigation. []

N-[2-[(4-Methylphenyl)amino]-2-oxoethyl]-N-phenyl-benzamide

Compound Description: This molecule features a benzamide core, with a 4-methylphenyl group and a phenyl group attached to the amide nitrogen. It's identified as an exception within the patent's claims, suggesting structural similarities to the target GlyT-1 inhibitors. []

Relevance: This compound exhibits a close resemblance to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, sharing a common benzamide core and a 4-methylphenyl substituent on the amide nitrogen. The key distinction lies in the presence of a phenyl group instead of a hydrogen on the amide nitrogen and the lack of a chloro substituent on the benzoyl ring. Despite these differences, its exclusion from the patent highlights a close structural relationship and implies potential interactions with the GlyT-1 target. []

4-Methyl-N-[2-[(4-methylphenyl)amino]-2-oxoethyl]-N-phenyl-benzamide

Compound Description: This molecule is a benzamide derivative featuring a 4-methyl substituent on the benzoyl ring. The amide nitrogen is linked to a 4-methylphenyl group and a phenyl group through an ethyl chain. Its presence in the list of excluded compounds in the patent signifies its structural similarity to the intended GlyT-1 inhibitors. []

Relevance: This compound bears a strong structural resemblance to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. It shares the same core structure, including the benzamide moiety, the ethyl chain, and the 4-methylphenyl substituent on the amide nitrogen. The key differences lie in the substitution on the benzoyl ring (methyl vs. chloro) and the presence of an additional phenyl group on the amide nitrogen. Nevertheless, its exclusion from the patent's scope indicates a close structural relationship and potential for interaction with the GlyT-1 target. []

4-Chloro-N-(2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl)-N-benzamide

Compound Description: This molecule features a 4-chlorobenzamide core with the amide nitrogen linked to a 2,4,6-trichlorophenyl group via an ethyl chain. Its inclusion in the list of excluded compounds suggests it shares structural similarities with the target GlyT-1 inhibitors. []

N-[2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl]-N-[(2-fluorophenyl)methyl]benzene acetamide

Compound Description: This complex benzamide derivative features a 2,4-dimethoxyphenyl group and a (2-fluorophenyl)methyl group attached to the amide nitrogen through an ethyl chain. It is identified as an exclusion within the patent's claims, highlighting its structural resemblance to the targeted GlyT-1 inhibitors. []

Relevance: While this compound shares the core benzamide structure with 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, it displays several key differences: the substitution pattern on the phenyl ring linked to the amide nitrogen (2,4-dimethoxy vs. 4-methyl), the presence of a (2-fluorophenyl)methyl group instead of a hydrogen on the amide nitrogen, and the absence of a chloro substituent on the benzoyl ring. Despite these variations, its exclusion from the patent suggests a close structural relationship and the possibility of interacting with the GlyT-1 target. []

2-Allyloxy-4-chloro-N-(2-diethylaminoethyl)benzamide (264-CE, Hexacol®)

Compound Description: This molecule is a benzamide derivative featuring a chloro and an allyloxy group on the benzoyl ring and a diethylaminoethyl chain attached to the amide nitrogen. This compound exhibits antitussive activity but is less potent than codeine. []

2-Allyloxy-4-chloro-N-(2-piperidinoethyl)benzamide (264CP)

Compound Description: This compound is a structural analog of 264-CE, with a piperidino group replacing the diethylamino group in the side chain. It was synthesized to investigate the impact of this structural change on antitussive activity, aiming to enhance its potency. []

Relevance: This compound highlights the exploration of structural modifications around the 4-chlorobenzamide core, similar to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. Although the specific aims and biological activities differ, both compounds emphasize the importance of substituents on the amide nitrogen and their influence on pharmacological properties. []

2-Allyloxy-4-trifluoromethyl-N-(2-diethylaminoethyl)benzamide (305-CE)

Compound Description: This molecule is a structural variant of 264-CE, where the chloro substituent on the benzoyl ring is replaced with a trifluoromethyl group. This modification aimed to explore the impact of this change on antitussive activity. []

Relevance: While not directly analogous to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, this compound demonstrates how subtle modifications to the benzamide structure, even at distant positions, can impact biological activity. It emphasizes the significance of exploring various substituents and their effects on pharmacological profiles. []

2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (Compound 42)

Compound Description: This compound is a potent and orally bioavailable inhibitor of heat shock protein 90 (Hsp90) [].

Relevance: Though structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, compound 42 exemplifies a successful drug development candidate that emerged from a high-throughput screening hit and subsequent optimization. This example underscores the importance of exploring diverse chemical structures and optimizing their physicochemical properties to achieve desired pharmacological profiles. The process highlights the value of structure-activity relationships and medicinal chemistry strategies in drug discovery, regardless of the specific target. []

4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol

Compound Description: This molecule is a saliciline derivative with a chlorine and a methyl group on the phenol ring. It also features a (2-hydroxy-5-methylphenyl)amino group connected to the ring via a methylene bridge. Structural analysis revealed a planar conformation and the presence of intermolecular hydrogen bonding. []

Relevance: While structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, both compounds highlight the significance of substituted phenylamine moieties in their structures. They exemplify how variations in the substitution patterns and the linking groups can lead to diverse molecular architectures and potentially influence their interactions with biological targets. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides

Compound Description: This series of compounds are dihydropyridine derivatives that incorporate a (2,4-dichlorophenyl)carbamoyl group, a furyl ring, and a substituted aryl aminoethyl sulfide moiety. These compounds were synthesized and evaluated for their anti-exudative and anti-inflammatory activities. []

Relevance: Despite their structural complexity compared to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, these dihydropyridine derivatives illustrate the exploration of diverse chemical scaffolds for biological activity. The study's focus on anti-inflammatory properties showcases how variations in substituents and core structures can lead to different therapeutic applications. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide (Compound 12)

Compound Description: This specific dihydropyridine derivative within the series contains a 3-(trifluoromethyl)phenyl substituent on the aminoethyl sulfide moiety. It exhibited significant anti-inflammatory activity, surpassing the efficacy of reference drugs in the study. []

Relevance: Although structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, compound 12's potent anti-inflammatory activity highlights the potential of carefully designed substitutions within a chemical scaffold. Even with different core structures, the study demonstrates how modifications can optimize biological activity, emphasizing the importance of structure-activity relationships in drug development. []

6-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamide (Compound 16)

Compound Description: Another member of the dihydropyridine series, this compound features an unsubstituted phenyl ring (anilino) within the aminoethyl sulfide moiety. It demonstrated notable anti-inflammatory activity, effectively reducing induced paw edema in a rat model. []

Relevance: Despite significant structural differences from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, compound 16's anti-inflammatory activity emphasizes the exploration of diverse substituents within a chemical scaffold. This example showcases how systematic modifications can impact biological activity, even with distinct core structures. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (Compound 14)

Compound Description: This dihydropyridine derivative features a 3-methylphenyl substituent within the aminoethyl sulfide moiety. It displayed considerable anti-inflammatory activity, proving more effective than some reference drugs in the study. []

Relevance: Although structurally different from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, compound 14 demonstrates how specific substitutions can impact biological activity. Its efficacy in reducing inflammation highlights the importance of exploring various substituents within a chemical scaffold, even with diverse core structures. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (Compound 11)

Compound Description: This dihydropyridine analog contains a 3,5-dimethylphenyl group on the aminoethyl sulfide moiety. It exhibited the most potent anti-inflammatory activity within the series, significantly reducing paw edema compared to the reference drug nimesulide. []

Relevance: While structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, compound 11's exceptional anti-inflammatory activity demonstrates how optimizing substituents within a chemical scaffold can lead to significant improvements in biological activity. This example, though based on a different core structure, highlights the value of structure-activity relationships in drug discovery and optimization. []

N-(5-Chloro-2-pyridinyl)-2-[[4-[(dimethylamino)iminomethyl]benzoyl]amino]-5-methoxy-benzamide

Compound Description: This complex benzamide derivative features a (dimethylamino)iminomethyl benzoyl group linked to the amide nitrogen and a 5-chloro-2-pyridinyl group attached to the benzamide core. This compound exhibits activity against mammalian factor Xa, a key enzyme in the coagulation cascade. []

Relevance: This compound highlights the structural diversity possible within the benzamide class, compared to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. The focus on factor Xa inhibition further emphasizes how variations in the benzamide scaffold can lead to compounds targeting completely different biological pathways. []

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide derivatives

Compound Description: This group of compounds represents a series of thiazolidinone derivatives, featuring a 4-chlorophenyl group and a benzamide moiety attached to the thiazolidinone ring. These compounds were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. []

Relevance: While structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, these thiazolidinone derivatives highlight the significance of the 4-chlorophenyl group, which is also present in the main compound. The research on their antimicrobial properties showcases how incorporating specific pharmacophores, even within different structural contexts, can contribute to desired biological activities. []

2-Amino-4-chloro-6-[N-methyl-N-(4-methylphenyl)amino]pyrimidine

Compound Description: This pyrimidine derivative features a 4-methylphenyl group attached to the amino group at position 6 of the pyrimidine ring. Crystallographic studies revealed the formation of hydrogen-bonded chains in its solid state, influencing its supramolecular arrangement. []

N-(4-Methylphenyl)benzamide

Compound Description: This compound represents a simple benzamide derivative, featuring a 4-methylphenyl group attached to the amide nitrogen. Structural studies revealed a twisted conformation between the phenyl and 4-methylphenyl rings and the presence of intermolecular hydrogen bonding. []

2-Chloro-N-(4-methylphenyl)benzamide

Compound Description: This compound is a benzamide derivative with a chloro group at the ortho position of the benzoyl ring and a 4-methylphenyl group attached to the amide nitrogen. Structural analysis revealed a significant twist between the benzoyl and phenyl rings. []

Relevance: This compound shares the 4-methylphenyl amide substitution with 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, highlighting the recurring presence of this group in potentially bioactive molecules. The study's focus on conformational analysis emphasizes how subtle differences in the benzamide substitution pattern, even at distant positions, can affect the molecule's overall shape and potentially its interaction with biological targets. []

N-(2-chloro-6-methylphenyl)-2[(2-methylpyrimidine-4-group)amino]thiazole-5-formamide

Compound Description: This molecule is a thiazole derivative with a formamide group at position 5, a (2-methylpyrimidine-4-yl)amino group at position 2, and a 2-chloro-6-methylphenyl group attached to the nitrogen at position 2 of the thiazole ring. This compound exhibits potent inhibitory activity against ABL kinase and shows promising anti-tumor activity in vitro. []

Relevance: Although structurally different from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, this compound exemplifies how incorporating specific heterocycles like thiazole and pyrimidine can contribute to potent biological activities, especially in the context of kinase inhibition and anticancer drug development. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: Dasatinib is a potent, orally bioavailable inhibitor of Src family kinases, including Abl kinase. It is currently used in the clinic for treating chronic myeloid leukemia. Structurally, it features a thiazole ring substituted with a carboxamide group, a (6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino group, and a 2-chloro-6-methylphenyl group. [, , , , , , ]

    Although targeting a different biological pathway than 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, Dasatinib's development story provides valuable insights into drug discovery and emphasizes the significance of systematic optimization strategies. [, , , , , , ]

    4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride)

    Compound Description: This compound is a radiolabeled derivative of the benzamide prokinetic agent, batanopride. The 14C label allows for tracking its distribution and metabolism in biological systems. []

    Relevance: This compound highlights the importance of radiolabeling in drug development, particularly in studying the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. Although structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, it emphasizes the importance of understanding a drug's fate within the body, regardless of its specific structure or target. []

    2-Amino-2′-chloro-5-methylbenzophenone

    Compound Description: This compound features a benzophenone core with an amino group and a chloro substituent. It was synthesized via a photo-Fries rearrangement reaction. []

    Relevance: Though structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, this compound highlights the use of specific chemical reactions, like the photo-Fries rearrangement, in synthesizing complex molecules. Such reactions can be valuable tools in medicinal chemistry to generate diverse scaffolds and explore their biological activities. []

    N-Acetylamino-3-chloro-N-(2-diethylaminoethyl)benzamide (NACPA)

    Compound Description: This benzamide derivative features a diethylaminoethyl chain on the amide nitrogen and a chloro group on the benzoyl ring. This compound showed higher bioavailability and greater accumulation in the spleen compared to its parent compound, 3-CPA. []

    Relevance: NACPA exemplifies the importance of exploring prodrug strategies in drug development. While structurally similar to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, its design aimed to improve its pharmacokinetic properties, such as bioavailability and tissue distribution. This example highlights how chemical modifications can be leveraged to optimize drug-like characteristics. []

    5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

    Compound Description: SR144528 is a potent and selective antagonist of the cannabinoid receptor CB2. It features a pyrazole core, a 4-chloro-3-methylphenyl group, and a complex bicyclic substituent. []

    Relevance: Although structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, SR144528 highlights the importance of specific intermolecular interactions in drug binding. The research on SR144528 emphasizes how hydrogen bonding and aromatic stacking interactions contribute to its high affinity for the CB2 receptor. This understanding can inform the design of new ligands targeting the CB2 receptor or other biological targets where these interactions are crucial. []

    2-Amino-4-(4-chloro-3-methylphenyl)-5-propyl-1,3-thiazolium iodide

    Compound Description: This compound features a thiazolium ring substituted with a propyl group and a 4-chloro-3-methylphenyl group. Structural analysis revealed a significant twist between the thiazole and phenyl rings, influenced by the bulky propyl substituent. []

    N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

    Compound Description: This group of compounds represents a series of benzamide derivatives featuring a 4-chloro-2-(α,α-hydroxyphenylmethyl)phenyl group attached to the amide nitrogen. These compounds were synthesized and evaluated for their potential plant growth regulating activities. []

    Relevance: Despite their structural differences compared to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, these benzamide derivatives highlight the exploration of diverse biological activities within the benzamide class. The study's focus on plant growth regulation underscores how variations in substituents and their positioning within the benzamide scaffold can lead to compounds with distinct biological targets and applications. []

    4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives

    Compound Description: This group of compounds represents a series of benzamide derivatives featuring a hexahydro-1,4-diazepine ring substituted with alkyl groups and attached to the amide nitrogen. These compounds were synthesized and evaluated for their dual antagonist activity against dopamine D2 and serotonin 5-HT3 receptors, aiming to develop potent antiemetic agents. []

    Relevance: While structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, these benzamide derivatives highlight the exploration of polypharmacology, where a single molecule targets multiple biological targets to achieve a desired therapeutic effect. This approach contrasts with the typical focus on high selectivity for a single target and underscores the evolving landscape of drug discovery, even within a familiar chemical class like benzamides. []

    4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

    Compound Description: This benzamide derivative features a 2,6-dimethylphenyl group on the amide nitrogen. This compound exhibits anticonvulsant activity and has been studied for its metabolic profile and pharmacokinetic properties in rats. []

    Relevance: While structurally similar to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, LY201116 highlights the exploration of different therapeutic areas within the benzamide class. The study's focus on its metabolism and pharmacokinetics emphasizes the importance of understanding these aspects for any drug candidate, regardless of its specific structure or target. []

    GEA 3162 (1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)chloride)

    Compound Description: GEA 3162 is an oxatriazolium derivative with a dichlorophenyl substituent. It is a nitric oxide donor and was found to inhibit the production of certain interleukins in activated human lymphocytes, suggesting potential immunomodulatory properties. []

    Relevance: Though structurally unrelated to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, GEA 3162 exemplifies how different chemical classes can modulate immune responses. This highlights the breadth of chemical space potentially relevant for developing novel immunomodulatory therapies. []

    GEA 3175 (1,2,3,4-Oxatriazolium,3-(3-chloro-2-methylphenyl)-5-[[(4-methylphenyl)sulfonyl]amino]-, hydroxide inner salt)

    Compound Description: This oxatriazolium derivative, containing a chloro-methylphenyl and a (4-methylphenyl)sulfonyl amino group, is a nitric oxide donor. It was shown to inhibit the production of specific interleukins in activated human lymphocytes, indicating potential immunomodulatory effects. []

    Relevance: While structurally dissimilar to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, GEA 3175 emphasizes the diversity of chemical structures with immunomodulatory properties. This example underscores the vast chemical space that can be explored for developing novel therapies targeting immune responses, moving beyond traditional structural classes. []

    (2S,4S)-4-Amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide (TKS159)

    Compound Description: TKS159 is a benzamide derivative with a chiral pyrrolidine ring incorporating an ethyl and a hydroxymethyl group. This compound exhibits affinity for serotonin 5-HT4 receptors and influences gastric emptying in rats, suggesting potential applications in gastrointestinal disorders. [, ]

    Relevance: Though structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, TKS159 exemplifies how incorporating specific stereochemistry can significantly impact biological activity. The study's focus on its enantiomers and their different pharmacological profiles emphasizes the importance of chirality in drug design and development, particularly for targets with defined stereochemical preferences. [, ]

    4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) Polymorphs (Forms α and β)

    Compound Description: TKS159 exists in two polymorphic forms, α and β, which are different crystalline arrangements of the same molecule. These forms were characterized based on their powder X-ray diffraction patterns, thermal behavior, and spectroscopic properties. []

    Relevance: While not a different compound per se, the existence of polymorphs for TKS159 highlights the importance of solid-state properties in drug development. Different polymorphs can have different solubility, dissolution rates, and bioavailability, ultimately impacting the drug's efficacy and stability. Although the specific compound differs from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, it emphasizes the need to consider polymorphism during drug development to ensure consistent and optimal drug performance. []

    4-Amino-5-chloro-N-[(1-ethylimidazolin-2-yl)methyl]-2-methoxybenzamide

    Compound Description: This benzamide derivative incorporates an ethylimidazoline ring linked to the amide nitrogen via a methylene bridge. It is a novel substituted benzamide with potential therapeutic applications. []

    Relevance: Though structurally distinct from 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, this compound illustrates the diversity of heterocyclic substituents that can be attached to the benzamide scaffold. This example highlights the potential to modulate biological activity by exploring various heterocycles and their substitution patterns on the benzamide core. []

    2-Amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives

    Compound Description: This group of compounds represents a series of benzamide derivatives featuring a (4-benzyl-2-morpholinyl)methyl group attached to the amide nitrogen. These compounds were synthesized and investigated for their gastroprokinetic activity. []

    Relevance: While structurally diverse compared to 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, these benzamide derivatives demonstrate how varying the substituents on the amide nitrogen can significantly impact biological activity and therapeutic applications. The study highlights the importance of exploring different structural motifs within the benzamide class for potential drug development. []

    Properties

    Product Name

    4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

    IUPAC Name

    4-chloro-N-[2-(4-methylanilino)-2-oxoethyl]benzamide

    Molecular Formula

    C16H15ClN2O2

    Molecular Weight

    302.75 g/mol

    InChI

    InChI=1S/C16H15ClN2O2/c1-11-2-8-14(9-3-11)19-15(20)10-18-16(21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)

    InChI Key

    VHRVCAQAYVSOHY-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl

    Canonical SMILES

    CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.